N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide
Description
This compound is a multifunctional heterocyclic molecule featuring:
- A 3,4-dihydroquinazolin-4-one core, known for its role in kinase inhibition and antimicrobial activity.
- A cyclohexane-1-carboxamide moiety, which modulates lipophilicity and bioavailability.
- A furan-2-ylmethyl substituent, contributing to hydrogen-bonding capacity and aromatic interactions.
Its structural complexity suggests applications in medicinal chemistry, particularly as a protease or kinase inhibitor .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O4S/c36-28(32-17-16-22-7-2-1-3-8-22)21-40-31-34-27-11-5-4-10-26(27)30(38)35(31)20-23-12-14-24(15-13-23)29(37)33-19-25-9-6-18-39-25/h1-11,18,23-24H,12-17,19-21H2,(H,32,36)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILFBZDWEQYTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the furan moiety and the cyclohexane ring. Key steps include:
Formation of the Quinazolinone Core: This involves the reaction of anthranilic acid derivatives with isocyanates or carbodiimides under controlled conditions.
Introduction of the Furan Moiety: The furan ring is introduced through a Friedel-Crafts acylation reaction, using furan and an appropriate acyl chloride.
Cyclohexane Ring Formation: The cyclohexane ring is synthesized via a Diels-Alder reaction, followed by hydrogenation to reduce any double bonds.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan moiety, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the quinazolinone core, converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be used in the synthesis of novel polymers with unique properties.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, making it useful in biochemical research.
Medicine:
Drug Development: Due to its complex structure, the compound can serve as a lead molecule for the development of new pharmaceuticals targeting various diseases.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the binding site. The pathways involved may include signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analogs and Structural Variations
The compound is compared to three structurally related derivatives (Table 1):
Structural and Functional Insights:
The furan-2-ylmethyl group (target compound) vs. benzyl (K284-4706): Furan’s oxygen atom may improve hydrogen-bonding interactions with target enzymes, whereas benzyl groups prioritize π-π stacking .
Impact of Halogenation :
- BB00638’s chlorophenylmethyl sulfanyl group introduces electron-withdrawing effects, which could stabilize the molecule in acidic environments but reduce solubility compared to the target compound’s phenylethyl group .
Cyclohexane vs. In contrast, the tetrahydrofuran derivative () may increase metabolic stability due to its oxygen heteroatom .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s logP (estimated 3.8) is higher than K284-4706 (logP ~3.5), suggesting greater lipid solubility but possible challenges in aqueous dissolution .
- Metabolic Stability : The sulfanyl (-S-) linkage in all analogs is susceptible to oxidative metabolism, but the cyclohexane carboxamide in the target compound may slow hepatic clearance compared to BB00638’s simpler structure .
Research Findings and Implications
Structure-Activity Relationship (SAR) :
- The phenylethyl carbamoyl group is critical for kinase inhibition, while furan-2-ylmethyl enhances solubility without compromising binding affinity.
- Halogenation (e.g., BB00638) reduces bioavailability but improves target selectivity .
Synthetic Challenges :
- Coupling reactions (e.g., diazonium salt methods in ) are commonly used to introduce sulfanyl and carbamoyl groups but require precise temperature control to avoid byproducts .
Future Directions :
- Hybrid analogs combining the cyclohexane carboxamide (target compound) with tetrahydrofuran () could balance metabolic stability and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
